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Compound of Interest

Compound Name: Escarol

Cat. No.: B1233730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing escarole powder as a

functional food ingredient. The following sections detail the bioactive compounds present in

escarole, methods for its characterization, and protocols for its application in food product

development, along with methodologies for evaluating its efficacy.

Introduction to Escarole as a Functional Ingredient
Escarole (Cichorium endivia var. latifolium), a member of the chicory family, is a leafy green

vegetable rich in a variety of health-promoting compounds.[1] Its slightly bitter flavor is

attributed to sesquiterpene lactones, which are being investigated for their potential anti-

inflammatory and anti-cancer properties.[1] When processed into a powder, escarole offers a

concentrated source of these bioactive molecules, making it an excellent candidate for the

development of functional foods and nutraceuticals. The primary functional benefits of escarole
powder are attributed to its high content of polyphenols, particularly flavonoids like kaempferol

and phenolic acids like caffeic acid, as well as its significant contribution to daily vitamin and

mineral intake.[1][2]

Bioactive Composition and Nutritional Information
The conversion of fresh escarole to a powdered form through processes like freeze-drying can

help preserve its valuable bioactive compounds, although some losses are expected.[3][4] The

following tables summarize the nutritional and bioactive composition of escarole.
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Table 1: Nutritional Composition of Fresh Escarole (per 100g)

Nutrient Value % Daily Value*

Macronutrients

Calories 19 kcal 1%

Protein 1.2 g 3%

Carbohydrates 3.1 g 1%

- Dietary Fiber 2.8 g 11%

- Sugars 0.23 g N/A

Fat 0.18 g 0%

Vitamins

Vitamin A 94 µg 10%

Vitamin C 3.3 mg 4%

Vitamin K 212 µg 177%

Folate 78 µg 20%

Vitamin B5 0.83 mg 17%

Minerals

Potassium 245 mg 7%

Manganese 0.39 mg 17%

Copper 0.09 mg 10%

Iron 0.72 mg 9%

Zinc 0.69 mg 6%

Calcium 46 mg 5%

Magnesium 13 mg 3%

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1233730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


*Percent Daily Values are based on a 2,000 calorie diet.[5]

Table 2: Key Bioactive Compounds in Escarole and Dried Chicory Leaves

Bioactive
Compound

Plant Source Drying Method Concentration

Flavonoids

Kaempferol

Derivatives

Escarole Leaves

(Fresh)
N/A

Most abundant

flavonoids[2]

Total Flavonoids
Chicory Leaves

(Dried)

Microwave-assisted

fluid bed drying

2.01 - 5.2 mg/100g

DW[6]

Phenolic Acids

Caffeic Acid

Derivatives

Escarole Leaves

(Fresh)
N/A Present[1]

Chlorogenic Acid
Escarole Leaves

(Fresh)
N/A Present[1]

Chicoric Acid
Escarole Leaves

(Fresh)
N/A Present[2]

Total Phenolics
Chicory Leaves

(Dried)

Microwave-assisted

fluid bed drying

43.23 - 225.05

mg/100g DW[6]

Key Bioactive Compounds and Their Signaling
Pathways
The primary health benefits of escarole powder are linked to its bioactive compounds, which

modulate key signaling pathways involved in inflammation and oxidative stress.

Kaempferol and Anti-inflammatory Pathways
Kaempferol, a major flavonoid in escarole, has demonstrated significant anti-inflammatory

properties. It exerts its effects by inhibiting pro-inflammatory signaling cascades, primarily the
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Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

[7][8][9]
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Preparation

Reaction

Analysis

Prepare 0.1 mM DPPH
in Methanol

Mix Extract with
DPPH Solution

Prepare Escarole Powder Extract
(various concentrations)

Incubate in Dark
(30 min at RT)

Measure Absorbance
at 517 nm

Calculate % Inhibition
and IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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